Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a methoxy-oxopropyl group and a carboxylate ester
Mechanism of Action
Target of Action
Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate is a synthetic compound It is structurally similar to fentanyl analogs , which primarily target the opioid receptors in the nervous system .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it interacts with opioid receptors, leading to a series of downstream effects .
Biochemical Pathways
Fentanyl analogs, which are structurally similar, are known to affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Pharmacokinetics
It is known that similar compounds, such as remifentanil, are metabolized directly in the plasma by non-specific esterases, a group of enzymes found in blood and tissues throughout the body . This results in an ultra-short duration of action .
Result of Action
Similar compounds have been associated with severe adverse effects, including addiction, coma, and death .
Action Environment
It is known that the metabolic pathways of similar compounds can be influenced by various factors, including the presence of certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methoxy-oxopropyl reagents under controlled conditions. One common method involves the use of methyl acrylate and piperidine in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound has a similar piperidine ring structure but with different substituents.
Methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate: Another related compound with a phenylamino group instead of a methoxy group.
Uniqueness
Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-oxopropyl group allows for unique interactions in chemical reactions and biological systems, differentiating it from other similar compounds .
Properties
IUPAC Name |
methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-15-10(13)5-8-12-6-3-9(4-7-12)11(14)16-2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFBTGWXGDXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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